Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system. The molecule contains a benzyl group attached to the nitrogen atom of the azabicyclo framework and an ethyl ester moiety at the 3-position. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing protease inhibitors and antidiabetic agents like Saxagliptin derivatives . The stereochemistry (1S,3S,5S) is essential for its biological activity, as minor changes in configuration can drastically alter pharmacokinetic properties .
Properties
IUPAC Name |
ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-9-12-8-13(12)16(14)10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3/t12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCKJHGNYVNTEH-IHRRRGAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology: Research in biology has explored the potential of this compound as a ligand for biological receptors. Its interaction with specific proteins can be studied to understand biological processes better.
Medicine: In the medical field, this compound has shown promise as a precursor for pharmaceuticals. Its derivatives may have therapeutic properties, and ongoing research aims to develop new drugs based on this structure.
Industry: In industry, Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate is used in the production of specialty chemicals and materials. Its applications extend to the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl (1S,3S,5S)-2-benzyl-2-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Research Implications
The compound’s rigid bicyclic scaffold and stereochemical precision make it a privileged structure in drug design. However, analogues with bulkier substituents (e.g., adamantane) or modified esters (e.g., methyl) require further optimization to balance bioavailability and efficacy . Future studies should explore hybrid derivatives combining the benzyl group with polar functional groups to improve solubility without compromising target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
